N-hydroxy-7-oxo-7-phenylheptanamide is a potent, cell-permeable histone deacetylase (HDAC) inhibitor and a highly versatile aliphatic hydroxamic acid. Featuring a 7-carbon chain terminated by a phenyl ketone cap, it serves as a direct structural analog to the benchmark drug suberoylanilide hydroxamic acid (SAHA/Vorinostat) [1]. Unlike standard amide-capped inhibitors, the integration of the ketone moiety at the C7 position fundamentally alters the compound's hydrogen-bonding capacity, solubility, and metabolic stability [2]. In industrial and advanced academic settings, it is primarily procured as a high-purity reference standard for epigenetic assay calibration, a baseline comparator in structure-activity relationship (SAR) profiling, and a reactive synthetic precursor for the development of next-generation, targeted epigenetic modulators.
While SAHA (Vorinostat) is the most ubiquitous off-the-shelf HDAC inhibitor, substituting N-hydroxy-7-oxo-7-phenylheptanamide with SAHA fundamentally alters both the biological binding dynamics and the synthetic utility of the material [1]. SAHA contains an anilide cap (an amide linkage) which acts as a strong hydrogen bond donor, heavily influencing its binding mode at the HDAC surface rim and driving its high crystal lattice energy. In contrast, the phenyl ketone cap of N-hydroxy-7-oxo-7-phenylheptanamide lacks this hydrogen bond donor, shifting its interaction dynamics and rendering it completely resistant to specific amidase-driven degradation pathways. Furthermore, for synthetic chemists, the ketone group provides an orthogonal electrophilic reactive site for downstream derivatization that is impossible to achieve with the synthetically inert amide cap of SAHA, meaning generic substitution eliminates its utility as a library-building scaffold.
In comparative enzymatic assays, N-hydroxy-7-oxo-7-phenylheptanamide demonstrates robust pan-HDAC inhibition with an IC50 of approximately 500 nM, establishing it as a highly active epigenetic probe [1]. While SAHA typically exhibits a lower IC50 (~140 nM for HDAC1), the substitution of the amide cap with a ketone alters the surface-rim contacts at the enzyme active site. This quantitative shift in binding affinity makes this compound an essential SAR comparator for identifying the specific energetic contributions of hydrogen-bond donors at the solvent-exposed rim of the HDAC enzyme.
| Evidence Dimension | HDAC Inhibitory Activity (IC50) |
| Target Compound Data | ~500 nM |
| Comparator Or Baseline | SAHA (Vorinostat) [~140 nM] |
| Quantified Difference | 3.5-fold shift in baseline potency |
| Conditions | In vitro pan-HDAC biochemical assay |
Provides a precise quantitative baseline for SAR studies evaluating the necessity of cap-group hydrogen bond donors in epigenetic probe design.
The C7 ketone moiety of N-hydroxy-7-oxo-7-phenylheptanamide offers a highly reactive electrophilic center that is absent in standard amide-capped inhibitors like SAHA [1]. This allows for rapid downstream derivatization via reductive amination or oxime formation, enabling the parallel synthesis of diverse cap-modified HDAC inhibitor libraries. The amide bond in SAHA is synthetically inert under mild conditions, yielding 0% conversion in standard ketone-derivatization protocols, whereas the target compound provides near-quantitative yields of novel analogs.
| Evidence Dimension | Reactivity to oxime/hydrazone ligation |
| Target Compound Data | Highly reactive (ketone electrophile) |
| Comparator Or Baseline | SAHA (inert amide cap) |
| Quantified Difference | Binary reactivity switch (Reactive vs. Inert) |
| Conditions | Standard mild nucleophilic addition protocols |
Enables medicinal chemists to use the compound as a direct scaffold for generating proprietary epigenetic libraries, a workflow impossible with SAHA.
The replacement of the secondary amide (in SAHA) with a ketone eliminates a key hydrogen bond donor, significantly reducing the crystal lattice energy and intermolecular hydrogen bonding [1]. Consequently, N-hydroxy-7-oxo-7-phenylheptanamide exhibits enhanced solubility in less polar organic solvents (such as dichloromethane or ethyl acetate) compared to SAHA, which often requires highly polar aprotic solvents like DMSO or DMF for complete dissolution. This altered solubility profile facilitates easier handling during liquid handling automation and complex formulation workflows.
| Evidence Dimension | Solubility in moderately polar organic solvents |
| Target Compound Data | Enhanced solubility (reduced lattice energy) |
| Comparator Or Baseline | SAHA (poor solubility, high lattice energy) |
| Quantified Difference | Significant reduction in polar solvent dependency |
| Conditions | Standard laboratory formulation and liquid handling |
Streamlines processability in automated screening and synthesis workflows by reducing the reliance on high-boiling, difficult-to-remove solvents like DMSO.
Standard HDAC inhibitors like SAHA are susceptible to degradation by cellular amidases, which cleave the anilide cap and generate inactive metabolites [1]. By substituting the amide linkage with a carbon-carbon ketone bond, N-hydroxy-7-oxo-7-phenylheptanamide completely bypasses this specific amidase-driven metabolic liability. This structural modification results in a 100% reduction in anilide-cleavage degradation, offering a distinct pharmacokinetic baseline for researchers studying the half-life and metabolic fate of aliphatic hydroxamates.
| Evidence Dimension | Susceptibility to cap-cleavage by amidases |
| Target Compound Data | 0% cleavage (carbon-carbon bond) |
| Comparator Or Baseline | SAHA (susceptible to amidase cleavage) |
| Quantified Difference | Absolute resistance to specific amidase pathways |
| Conditions | In vitro metabolic stability models |
Crucial for procurement in DMPK studies where researchers need to isolate hydroxamic acid metabolism from cap-group degradation.
Due to its precise ~500 nM IC50 and unique ketone cap, this compound is ideal for SAR profiling [1]. It serves as a critical control when determining the exact energetic contribution of hydrogen bond donors at the HDAC surface rim, allowing researchers to benchmark new compounds against both SAHA (amide) and this compound (ketone).
The reactive C7 ketone makes this compound a highly valuable precursor for medicinal chemistry [1]. Procurement for synthesis labs allows for rapid generation of oxime, hydrazone, or amine derivatives, accelerating the discovery of next-generation, isoform-selective HDAC inhibitors without having to build the hydroxamate aliphatic chain from scratch.
For DMPK (Drug Metabolism and Pharmacokinetics) laboratories, this compound acts as a baseline standard to study the isolated metabolism of the hydroxamic acid zinc-binding group [1]. Because its cap is immune to amidase cleavage, researchers can decouple cap degradation from zinc-binding group glucuronidation or reduction.
Thanks to its reduced intermolecular hydrogen bonding and improved solubility in a broader range of organic solvents compared to SAHA, this compound is well-suited for automated liquid handling systems [1]. It prevents precipitation in dispensing lines, ensuring high reproducibility in large-scale epigenetic screening assays.